molecular formula C19H22N2O6S B2501616 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 950474-63-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2501616
CAS No.: 950474-63-2
M. Wt: 406.45
InChI Key: NBYUJOYKJWANNI-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide (hereafter referred to as the target compound) features a central acetamide backbone with two key substituents:

  • A 1,1-dioxidoisothiazolidin-2-yl group attached to the 5-position of a 2-methoxyphenyl ring.
  • A 2-methoxyphenoxy moiety linked to the acetamide’s carbonyl group.

The sulfone group in the isothiazolidine ring enhances metabolic stability and electronic properties, while the methoxy substituents influence lipophilicity and target interactions .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-9-8-14(21-10-5-11-28(21,23)24)12-15(16)20-19(22)13-27-18-7-4-3-6-17(18)26-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUJOYKJWANNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by several functional groups:

  • Isothiazolidine moiety : This contributes to its chemical reactivity and potential biological interactions.
  • Methoxyphenyl groups : These enhance lipophilicity and bioavailability.
  • Amide bond : This can undergo hydrolysis, affecting its stability and activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AnticancerCDK2 inhibitionCancer therapy
AntimicrobialDisruption of bacterial cell wall synthesisTreatment of bacterial infections
Enzyme InhibitionInteraction with specific enzymesDrug development

Antimicrobial Activity

The compound has also shown antimicrobial properties. It disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics. The presence of the isothiazolidine ring is believed to enhance its interaction with bacterial targets.

The primary mechanism by which this compound exerts its biological effects involves:

  • Binding to CDK2 : This prevents the phosphorylation of substrates necessary for cell cycle progression.
  • Modulation of signaling pathways : The compound may influence various signaling cascades involved in cell growth and apoptosis.

Study 1: CDK2 Inhibition in Cancer Cells

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase. This was accompanied by reduced expression of cyclins A and E, confirming the compound's role as a CDK inhibitor.

Study 2: Antimicrobial Efficacy

In vitro tests against several bacterial strains showed that the compound exhibited dose-dependent antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the isothiazolidine ring.
  • Coupling reactions to attach methoxyphenyl groups.
  • Final acetamide formation through amide coupling reactions.

Optimizing these synthetic routes can improve yield and purity, utilizing techniques such as continuous flow synthesis and automated purification methods.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but replace the isothiazolidine sulfone with a 1,3,4-thiadiazol-2-yl ring substituted with thioether groups (methylthio, ethylthio, benzylthio). Key differences include:

Compound Substituent on Thiadiazole Yield (%) Melting Point (°C)
5k () Methylthio 72 135–136
5l () Ethylthio 68 138–140
5m () Benzylthio 85 135–136
Target Compound 1,1-Dioxidoisothiazolidin

Key Observations :

  • Thioether-substituted thiadiazoles exhibit moderate yields (68–85%) and lower melting points (135–140°C), suggesting reduced molecular rigidity compared to the sulfone-containing target compound.

Benzo[d]oxazole-Thiadiazole Hybrids ()

Compound 5q (2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) shares the 2-methoxyphenyl group but replaces the isothiazolidine sulfone with a benzo[d]oxazole-thiadiazole system:

Property 5q () Target Compound
Heterocyclic Core Benzo[d]oxazole-thiadiazole Isothiazolidine sulfone
Melting Point 250.2–251.4°C
Yield 62%

Key Observations :

  • The benzo[d]oxazole-thiadiazole core in 5q increases rigidity, reflected in its high melting point (~250°C). This contrasts with the more flexible isothiazolidine sulfone in the target compound.
  • The 2-methoxyphenyl group in both compounds may confer similar π-π stacking interactions in biological targets .

Thiazolidinedione Derivatives ()

Compounds like 3i (2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide) feature a thiazolidinedione ring instead of the isothiazolidine sulfone:

Feature 3i () Target Compound
Core Structure Thiazolidinedione Isothiazolidine sulfone
Key Functional Group Dioxo ring Sulfone
Bioactivity Hypoglycemic (mice) Antiproliferative (inferred)

Key Observations :

  • The sulfone group in the target compound may enhance metabolic stability compared to the dioxo group in 3i, which is prone to redox reactions.
  • Thiazolidinediones are linked to hypoglycemic activity, whereas the target compound’s sulfone-isothiazolidine core may favor antiproliferative effects .

Anticancer Thiadiazole-Pyridine Derivatives ()

Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) shares a thiadiazole-acetamide backbone but incorporates a pyridine ring and fluorophenoxy group:

Property 7d () Target Compound
Heterocyclic Core Thiadiazole-pyridine Isothiazolidine sulfone
IC50 (Caco-2 cells) 1.8 µM
Key Substituent 2-Fluoro-phenoxy 2-Methoxyphenoxy

Key Observations :

  • The fluorophenoxy group in 7d enhances cytotoxicity (IC50 = 1.8 µM) compared to methoxy substituents, likely due to increased electronegativity and membrane permeability.
  • The target compound’s methoxyphenoxy group may reduce toxicity but improve selectivity for specific targets .

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